molecular formula C15H15NO3 B470774 4-[(2-Methoxybenzyl)amino]benzoic acid CAS No. 64260-97-5

4-[(2-Methoxybenzyl)amino]benzoic acid

Cat. No.: B470774
CAS No.: 64260-97-5
M. Wt: 257.28g/mol
InChI Key: FBEXNBDUERYLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxybenzyl)amino]benzoic acid is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 2-methoxyphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxybenzyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbon of 2-methoxybenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxybenzyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[(2-Hydroxyphenyl)methylamino]benzoic acid.

    Reduction: Formation of 4-[(2-Methoxyphenyl)methylamino]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2-Methoxybenzyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, flavors, and preservatives.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxybenzyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)benzoic acid: A simpler analog with a methylamino group instead of the 2-methoxyphenylmethylamino group.

    4-[(2-Hydroxyphenyl)methylamino]benzoic acid: An oxidized derivative with a hydroxyl group in place of the methoxy group.

Uniqueness

4-[(2-Methoxybenzyl)amino]benzoic acid is unique due to the presence of the 2-methoxyphenylmethylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

64260-97-5

Molecular Formula

C15H15NO3

Molecular Weight

257.28g/mol

IUPAC Name

4-[(2-methoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C15H15NO3/c1-19-14-5-3-2-4-12(14)10-16-13-8-6-11(7-9-13)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)

InChI Key

FBEXNBDUERYLOP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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